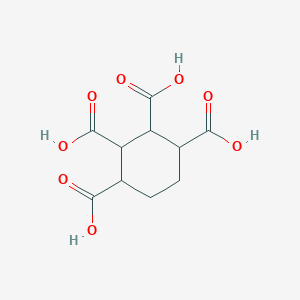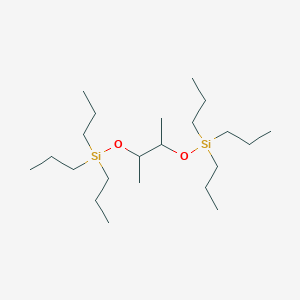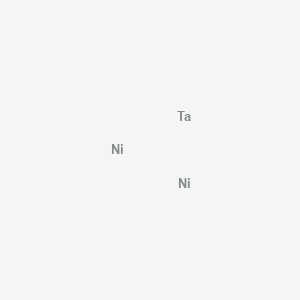
2,2'-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione) is an organic compound that belongs to the class of indene derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-phenylenediamine and 4,5-dimethoxyindene-1,3-dione.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the desired compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione) may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2,2’-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Lewis acids (e.g., aluminum chloride, AlCl3), transition metal catalysts
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
作用機序
The mechanism of action of 2,2’-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione) involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways: It may modulate signaling pathways involved in cellular processes such as proliferation, apoptosis, or differentiation.
類似化合物との比較
Similar Compounds
2,2’-(1,4-Phenylene)bis(1H-indene-1,3(2H)-dione): Lacks the methoxy groups present in 2,2’-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione).
2,2’-(1,4-Phenylene)bis(4-methoxy-1H-indene-1,3(2H)-dione): Contains fewer methoxy groups compared to the target compound.
Uniqueness
2,2’-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione) is unique due to the presence of multiple methoxy groups, which can influence its chemical reactivity and potential applications. The methoxy groups may enhance the compound’s solubility, stability, and biological activity compared to similar compounds.
特性
CAS番号 |
20854-79-9 |
|---|---|
分子式 |
C28H22O8 |
分子量 |
486.5 g/mol |
IUPAC名 |
2-[4-(4,5-dimethoxy-1,3-dioxoinden-2-yl)phenyl]-4,5-dimethoxyindene-1,3-dione |
InChI |
InChI=1S/C28H22O8/c1-33-17-11-9-15-21(27(17)35-3)25(31)19(23(15)29)13-5-7-14(8-6-13)20-24(30)16-10-12-18(34-2)28(36-4)22(16)26(20)32/h5-12,19-20H,1-4H3 |
InChIキー |
FVFZOUADERDYIR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C(=O)C(C2=O)C3=CC=C(C=C3)C4C(=O)C5=C(C4=O)C(=C(C=C5)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)
silane](/img/structure/B14719157.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
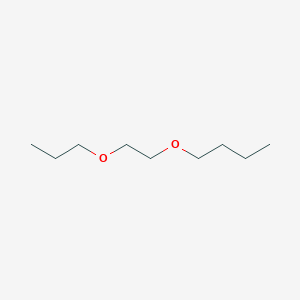
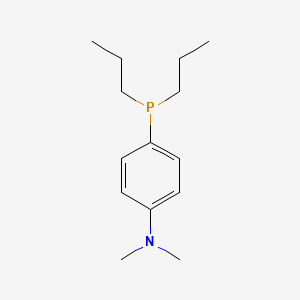
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)
